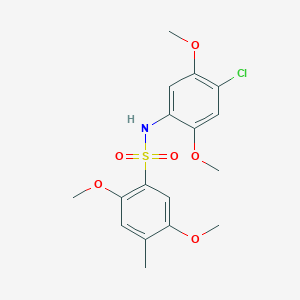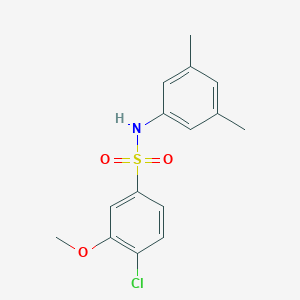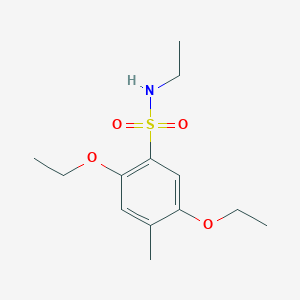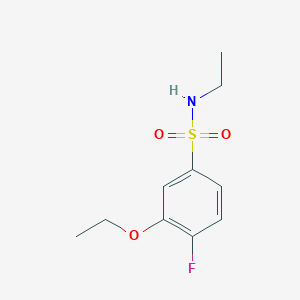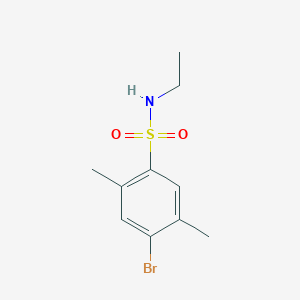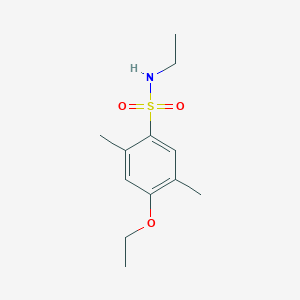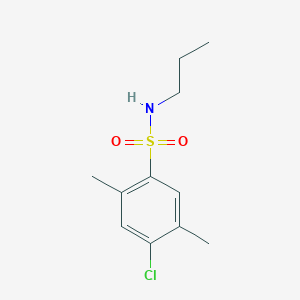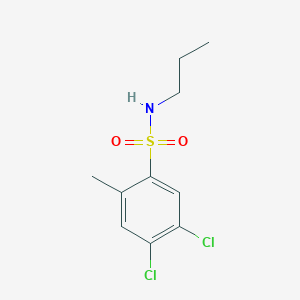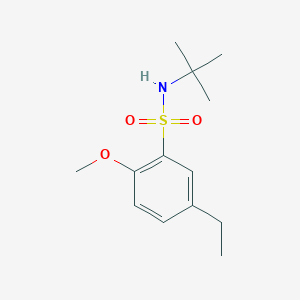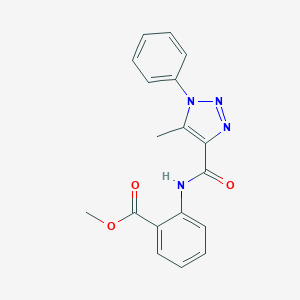
methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenyl azide and 5-methyl-1-phenyl-1H-1,2,3-triazole are common starting materials.
Amidation: The carboxylic acid group on the triazole is then converted to an amide by reacting with an appropriate amine, such as 2-aminobenzoic acid.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, forming a carboxylic acid derivative.
Reduction: Reduction of the nitro group (if present) on the phenyl ring can yield an amine derivative.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines, and thiols for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
Medicinally, methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Lacks the methyl group on the triazole ring.
Ethyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
The presence of both the methyl group on the triazole ring and the methyl ester group in methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate provides unique steric and electronic properties. These features can enhance its binding affinity to biological targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
methyl 2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)13-8-4-3-5-9-13)17(23)19-15-11-7-6-10-14(15)18(24)25-2/h3-11H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRJNPUYMHATJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3,5-Dimethylphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B497998.png)
